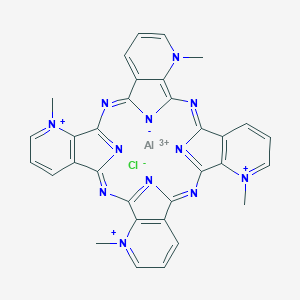

Clal-1,8,15,22-tmpypa

説明

Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . Clal-1,8,15,22-tmpypa likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.

特性

CAS番号 |

150437-06-2 |

|---|---|

分子式 |

C32H24AlClN12+4 |

分子量 |

639 g/mol |

IUPAC名 |

aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |

InChI |

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |

InChIキー |

BOWKRRCVSJVCTM-UHFFFAOYSA-M |

SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

正規SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

同義語 |

chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:

- 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .

- 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .

Conductivity Trends

Substitution position and metal choice critically influence conductivity:

| Metal | 1,8,15,22-tetranitro MPc (σ, S/cm) | 2,9,16,23-tetranitro MPc (σ, S/cm) |

|---|---|---|

| Co | 1.2 × 10<sup>−5</sup> | 8.5 × 10<sup>−6</sup> |

| Cu | 9.8 × 10<sup>−6</sup> | 7.0 × 10<sup>−6</sup> |

| Ni | 1.0 × 10<sup>−5</sup> | 6.3 × 10<sup>−6</sup> |

| Zn | 5.5 × 10<sup>−6</sup> | 7.2 × 10<sup>−6</sup> |

Key observations:

- 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.

- Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.

Photocatalytic Performance

1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:

| Composite | RhB Degradation Efficiency (%) | Light Source |

|---|---|---|

| α-TPCoPc/TiO2 | 98.2 | Visible |

| α-TPCuPc/TiO2 | 89.7 | Visible |

| Pure TiO2 | 42.5 | UV |

Mechanistic insights:

- Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.

- 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.

Key Research Findings

Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .

Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .

Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .

Notes

- The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.

- Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。